2-Bromo-4-methylbenzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2S/c1-5-2-3-7(6(8)4-5)12(9,10)11/h2-4H,1H3,(H2,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPOQLFZWUWLNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Bromo 4 Methylbenzenesulfonamide and Its Advanced Analogs
Classical and Established Synthetic Routes to 2-Bromo-4-methylbenzenesulfonamide Derivatives
The traditional synthesis of this compound and related compounds relies on sequential, well-understood reactions, primarily focusing on the formation of the sulfonamide bond and the regioselective introduction of the bromine atom.
Direct Sulfonylation and Amidation Approaches for Benzenesulfonamide (B165840) Formation
The construction of the benzenesulfonamide core is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. frontiersrj.com This nucleophilic substitution reaction is a robust and widely applicable method for creating the S-N bond characteristic of sulfonamides. For instance, the synthesis of N-substituted 2-bromo-4-methylbenzenesulfonamides would typically start from 2-bromo-4-methylbenzenesulfonyl chloride and the corresponding amine.
The general reaction is as follows: ArSO₂Cl + RNH₂ → ArSO₂NHR + HCl
To drive the reaction to completion and neutralize the hydrochloric acid byproduct, a base is essential. frontiersrj.com Both organic bases, such as pyridine (B92270) and triethylamine, and inorganic bases, like sodium carbonate, are frequently employed. mdpi.comarabjchem.org The choice of base and solvent can influence the reaction rate and yield. While traditional methods often utilize organic solvents, there is a growing trend towards using more environmentally friendly solvents like water. mdpi.comrsc.org
A typical procedure involves dissolving the amine in a suitable solvent with the base, followed by the gradual addition of the sulfonyl chloride. The reaction progress is monitored, and upon completion, the product is isolated, often by precipitation and filtration after acidification. rsc.orgmdpi.com
| Reagent 1 | Reagent 2 | Base | Solvent | Product | Reference |
| 2-amino-5-bromoacetophenone | 4-methylbenzenesulfonyl chloride | Pyridine | Pyridine | N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide | mdpi.com |
| 2,3-dihydro-1,4-benzodioxin-6-amine | 4-methylbenzenesulfonyl chloride | Na₂CO₃ (aq) | Water | N-(2,3-dihydrobenzo mdpi.comCurrent time information in Bangalore, IN.-dioxin-6-yl)-4-methylbenzenesulfonamide | scielo.br |
| 2-aminothiazole derivatives | Aromatic sulfonyl chlorides | Pyridine | Pyridine | N-(4-phenylthiazol-2-yl)benzenesulfonamide derivatives | brieflands.com |
Regioselective Bromination Strategies for Introduction of Halogen Functionality
The introduction of a bromine atom at a specific position on the aromatic ring is a critical step in the synthesis of this compound. The directing effects of the existing substituents on the benzene (B151609) ring, namely the methyl and sulfonamide groups, govern the position of bromination. The methyl group is an ortho-, para-director, while the sulfonamide group is a meta-director. In the case of p-toluenesulfonamide (B41071), the starting material for many syntheses, the bromine will preferentially add to the position ortho to the methyl group.
Various brominating agents are available, with N-bromosuccinimide (NBS) and molecular bromine (Br₂) being the most common. sci-hub.sedatapdf.com The choice of reagent and reaction conditions allows for control over the regioselectivity and the extent of bromination. For example, the use of N,N-dibromo-p-toluenesulfonamide (TsNBr₂) has been reported for the rapid and complete bromination of aromatic compounds. researchgate.netcyberleninka.ru
A study on the aminobromination of alkylidenecyclopropanes utilized p-toluenesulfonamide and NBS as the nitrogen and bromine sources, respectively, to stereoselectively prepare γ-bromohomoallylic sulfonamides. researchgate.net Another method describes the preparation of N-(2-bromo-1-phenylethyl)-4-methylbenzenesulfonamide by reacting p-toluenesulfonamide with bromine, followed by the addition of styrene (B11656). researchgate.net
| Starting Material | Brominating Agent | Catalyst/Conditions | Product | Reference |
| p-Toluenesulfonamide | Bromine | Ice bath, then NaOH | N,N-dibromo-p-toluenesulfonamide | researchgate.net |
| Alkylidenecyclopropanes | N-Bromosuccinimide (NBS) | - | N-[(Z)-3-bromobut-3-en-1-yl]-p-toluenesulfonamides | sci-hub.seresearchgate.net |
| β,β-dicyanostyrene derivatives | N-Bromosuccinimide (NBS) | NaOAc | Vicinal haloamines | sci-hub.se |
| Aromatic compounds | N,N-dibromo-p-toluenesulfonamide (TsNBr₂) | Ambient temperature | Polybrominated products | researchgate.netcyberleninka.ru |
Modern and Catalytic Synthetic Approaches to this compound Analogs
Contemporary synthetic chemistry has introduced more sophisticated and efficient methods for the synthesis and functionalization of sulfonamide derivatives. These approaches often involve transition metal catalysis and adhere to the principles of green chemistry.
Transition Metal-Catalyzed Coupling Reactions for Aryl-Halide Functionalization (e.g., Suzuki-Miyaura type)
The bromine atom in this compound serves as a versatile handle for introducing a wide array of functional groups through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which utilizes a palladium catalyst to couple an organoboron compound with an aryl halide, is a particularly powerful tool in this context. smolecule.commdpi.com
This reaction allows for the formation of C-C bonds, enabling the synthesis of complex biaryl structures and other advanced analogs. For example, N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide has been transformed into styryl derivatives via Suzuki-Miyaura coupling. mdpi.combohrium.com The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions, especially with sterically hindered or electronically challenging substrates. researchgate.net
| Aryl Halide | Boronic Acid/Ester | Catalyst | Base/Solvent | Product | Reference |
| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-methoxyphenyl)boronic acid | PdCl₂(PPh₃)₂ | K₂CO₃/DMF | N-(7-(4-methoxyphenyl)-1H-indazol-4-yl)-4-methylbenzenesulfonamide | rsc.org |
| N-(2-bromobenzyl)-4-methylbenzenesulfonamide | (E)-2-(4-substituted phenyl)-vinylboronic acid | Pd(OAc)₂/dtbpf | K₃PO₄/aq. DMF or EtOH | (E)-4-substituted-N-(2-(4-methylstyryl)benzyl)benzenesulfonamide | mdpi.comresearchgate.net |
| 4-bromo N-Boc-benzenesulfonamide | Arylboronic acid | Pd(PPh₃)₄ | -/Water (MW) | Biaryl sulfonamides | mdpi.com |
Aminobromination and Aziridination Methodologies Utilizing Sulfonamide Derivatives
Sulfonamides are not only synthetic targets but also valuable reagents in their own right. They can serve as nitrogen sources in various transformations, including aminobromination and aziridination reactions. These reactions introduce both a nitrogen and a bromine functionality across a double bond, or form a three-membered aziridine (B145994) ring, a valuable motif in medicinal chemistry. rsc.org
For example, the aminobromination of olefins can be achieved using a sulfonamide in combination with a bromine source like NBS, often catalyzed by a transition metal. organic-chemistry.org This provides a direct route to vicinal bromoamines.
Aziridination of alkenes using sulfonamides as the nitrogen source can be accomplished through various catalytic systems. Rhodium-catalyzed reactions of olefins with p-toluenesulfonamide have been shown to proceed via aminobromination followed by base-induced ring closure. organic-chemistry.org Electrochemical methods have also emerged for the aziridination of unactivated alkenes, offering a metal- and oxidant-free approach. nih.gov
| Alkene | Nitrogen Source | Bromine/Other Reagent | Catalyst/Conditions | Product | Reference |
| Olefins | p-Toluenesulfonamide | N-Bromosuccinimide (NBS) | Cu, Mn, or V catalysts | Vicinal bromoamine derivatives | organic-chemistry.org |
| Alkylidenecyclopropanes | p-Toluenesulfonamide | N-Bromosuccinimide (NBS) | - | γ-Bromohomoallylic sulfonamides | researchgate.net |
| Olefins | p-Toluenesulfonamide | - | Dirhodium(II) caprolactamate | Aziridines | organic-chemistry.org |
| Unactivated Alkenes | 4-Methoxybenzenesulfonamide | - | Electrochemical flow cell | Aziridines | nih.gov |
Green Chemistry Principles and Sustainable Routes in Sulfonamide Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of sulfonamides to reduce environmental impact and improve safety. sci-hub.seua.es This includes the use of water as a solvent, the avoidance of toxic reagents and solvents, and the development of catalytic and one-pot procedures. mdpi.comrsc.org
The synthesis of sulfonamides in water, using equimolar amounts of reactants and avoiding organic bases, represents a significant step towards a more sustainable process. rsc.org The products can often be isolated by simple filtration after acidification, minimizing waste. mdpi.com Mechanochemical methods, which involve solvent-free reactions in a ball mill, offer another environmentally friendly alternative for the synthesis of sulfonyl chlorides and sulfonamides. rsc.org Furthermore, the development of catalytic systems that utilize more benign metals or are even metal-free contributes to the greening of sulfonamide synthesis. ua.esorganic-chemistry.org
| Reaction Type | Green Approach | Reagents/Conditions | Advantage | Reference |
| Sulfonamide Synthesis | Aqueous Synthesis | Amino compounds, arylsulfonyl chlorides | Avoids organic bases, simple filtration | rsc.org |
| Sulfonamide Synthesis | Solvent-Free | Disulfides, NaOCl·5H₂O, amines | Mechanochemical, avoids organic solvents | rsc.org |
| Sulfonamide Synthesis | Catalytic | Triarylbismuthines, Na₂S₂O₅, nitro compounds, CuCl | Use of deep eutectic solvent, avoids VOCs | ua.es |
| Sulfonamide Synthesis | One-Pot | Sulfonic acid, trichloroacetonitrile, amine | High yield, efficient |
Advanced Derivatization and Functionalization Strategies of this compound
The inherent reactivity of the sulfonamide moiety and the aryl bromide presents numerous opportunities for sophisticated molecular engineering. These transformations allow for the introduction of diverse functional groups and the construction of intricate molecular frameworks, significantly expanding the chemical space accessible from this versatile starting material.
The nitrogen atom of the sulfonamide group (-SO₂NH₂) in this compound serves as a key nucleophilic center for introducing a wide range of substituents. N-alkylation and N-arylation reactions are fundamental strategies to modify the compound's steric and electronic properties.
A variety of methods have been developed for the N-alkylation of sulfonamides. Traditional approaches often involve the deprotonation of the sulfonamide with a base, followed by reaction with an alkyl halide. For instance, N-alkylation of related sulfonamide structures has been successfully achieved using polar aprotic solvents like dimethylformamide (DMF) with bases such as lithium hydride (LiH) to couple various alkyl and aralkyl halides. juniperpublishers.com
More advanced and sustainable methods have also emerged. A notable example is the manganese-catalyzed N-alkylation using alcohols as the alkylating agents. acs.org This "borrowing hydrogen" methodology provides an atom-economical alternative to the use of alkyl halides. acs.org The reaction typically proceeds at elevated temperatures in solvents like xylenes, utilizing a well-defined Mn(I) PNP pincer catalyst and a catalytic amount of a base such as potassium carbonate (K₂CO₃). acs.org This method has proven effective for a broad scope of benzylic and primary aliphatic alcohols, affording mono-N-alkylated sulfonamides in excellent yields. acs.org
Specific examples of N-alkylation on closely related 2-bromobenzenesulfonamide (B1273658) cores further illustrate the versatility of this transformation. Reaction with agents like benzyl (B1604629) bromide, ethyl bromide, or 2-chloroacetonitrile under basic conditions yields the corresponding N-substituted products. nih.govtandfonline.com Palladium-catalyzed N-allylation represents another sophisticated technique for functionalizing the sulfonamide nitrogen. nih.gov
Table 1: Examples of N-Alkylation Reactions on Related Sulfonamide Scaffolds
| Starting Material | Alkylating Agent | Catalyst/Base | Product | Reference |
|---|---|---|---|---|
| p-Toluenesulfonamide | Benzyl alcohol | Mn(I) PNP pincer / K₂CO₃ | N-Benzyl-4-methylbenzenesulfonamide | acs.org |
| 2-Bromobenzenesulfonamide Derivative | Methyl Iodide | Base | N-Methyl-2-bromobenzenesulfonamide Derivative | nih.gov |
| 2-Bromobenzenesulfonamide Derivative | Ethyl Bromide | Base | N-Ethyl-2-bromobenzenesulfonamide Derivative | nih.gov |
| N-(2-bromo-4,5-dimethoxyphenyl)-4-methoxybenzenesulphonamide | Bromoethane | Base | N-(2-bromo-4,5-dimethoxyphenyl)-N-ethyl-4-methoxybenzenesulphonamide | tandfonline.com |
| N-(2-bromo-4,5-dimethoxyphenyl)-4-methoxybenzenesulphonamide | 2-Chloroacetonitrile | Base | N-(2-bromo-4,5-dimethoxyphenyl)-N-(cyanomethyl)-4-methoxybenzenesulphonamide | tandfonline.com |
The bromine atom at the C2 position of the benzenesulfonamide ring is a versatile handle for constructing more complex molecular architectures, primarily through palladium-catalyzed cross-coupling reactions. researchgate.net These reactions are powerful tools for forming new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. researchgate.net
The Suzuki-Miyaura coupling is one of the most widely used methods to create C(sp²)-C(sp²) bonds by reacting the aryl bromide with an organoboron reagent, such as an arylboronic acid. nih.gov This reaction is valued for its mild conditions and tolerance of a wide range of functional groups. nih.gov For example, the palladium-catalyzed coupling of N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide with various arylboronic acids has been shown to proceed efficiently, demonstrating the feasibility of this transformation on complex sulfonamide-containing substrates. nih.gov
The Heck reaction provides a method for the arylation of alkenes. The bromine atom of the this compound framework can be coupled with various olefins in the presence of a palladium catalyst and a base. This strategy has been employed to transform N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide into various styryl derivatives. researchgate.net Furthermore, intramolecular Heck reactions have been utilized to synthesize fused heterocyclic systems. When an appropriate unsaturated chain is tethered to the sulfonamide nitrogen, palladium-catalyzed cyclization involving the aryl bromide can lead to the formation of benzofused sultams (cyclic sulfonamides). nih.gov
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds by reacting the aryl bromide with a terminal alkyne. This reaction, typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst, is instrumental in synthesizing arylalkynes, which are valuable intermediates in organic synthesis. nih.gov
Table 2: Palladium-Catalyzed Transformations of the Aryl Bromide Moiety
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Resulting Structure | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic Acid | PdCl₂(PPh₃)₂, K₂CO₃ | Biaryl | nih.gov |
| Heck | Alkene | Pd(OAc)₂, PPh₃, Cs₂CO₃ | Aryl-substituted alkene | nih.govresearchgate.net |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Arylalkyne | nih.gov |
Molecular hybridization, which involves covalently linking two or more distinct pharmacophoric units, is a powerful strategy in drug design. This compound serves as an excellent scaffold for creating such hybrid molecules, leveraging the reactivity of both the sulfonamide group and the bromine atom.
One prominent approach is the use of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to synthesize 1,2,3-triazole-containing hybrids. For instance, a derivative of 2-bromo-benzenesulfonamide can be functionalized with an azide (B81097) or alkyne group, which then undergoes a click reaction with a complementary fragment. This has been demonstrated in the synthesis of sulfonamide-bridged 1,4-disubstituted 1,2,3-triazoles, such as 4-bromo-N-((1-(4-(sulfamoylphenyl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide. tandfonline.com
Another strategy involves the synthesis of Schiff base ligands and their subsequent coordination to transition metals. The sulfonamide nitrogen can be incorporated into a larger ligand structure, which can then form stable complexes with metals like copper(II), nickel(II), and zinc(II). researchgate.net For example, a ligand incorporating a 4-bromo-2-iminomethylphenol moiety attached to a sulfonamide has been synthesized and used to form octahedral metal complexes. researchgate.net
Furthermore, the core structure can be elaborated by building other heterocyclic rings onto the benzenesulfonamide framework. The reaction of related 2-bromo-N-(phenylsulfonyl)acetamide precursors with various nucleophiles can yield complex hybrids containing thiazole, oxazole, or pyridine moieties. ekb.eg These multi-step syntheses often involve initial coupling reactions followed by cyclization to form the final hybrid molecule.
Chemical Reactivity and Mechanistic Investigations of 2 Bromo 4 Methylbenzenesulfonamide
Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Core
The benzene (B151609) ring in 2-bromo-4-methylbenzenesulfonamide is susceptible to both electrophilic and nucleophilic substitution reactions, with the regiochemical outcome influenced by the directing effects of the existing substituents. The bromo and methyl groups are ortho, para-directing, while the sulfonamide group is a deactivating, meta-directing group.
Electrophilic Substitution:
Electrophilic aromatic substitution reactions on this compound will be directed by the activating methyl group and the deactivating but ortho, para-directing bromo group, as well as the meta-directing sulfonamide group. For instance, in nitration reactions, a mixture of products can be expected, with the nitro group being introduced at positions ortho or para to the methyl and bromo groups, and meta to the sulfonamide group. masterorganicchemistry.com Halogenation reactions, such as bromination, can also occur on the aromatic ring, typically requiring a Lewis acid catalyst. asianpubs.org The bulky nature of the sulfonamide group can sterically hinder substitution at the adjacent ortho position. asianpubs.org
Nucleophilic Aromatic Substitution:
The bromine atom on the aromatic ring can be displaced by various nucleophiles through nucleophilic aromatic substitution reactions. These reactions are particularly effective when catalyzed by transition metals like palladium or copper. For example, palladium-catalyzed amination reactions can be used to replace the bromine atom with a variety of amino groups. nih.gov Similarly, Suzuki-Miyaura coupling allows for the formation of a new carbon-carbon bond by replacing the bromine with an aryl or alkyl group. smolecule.com These coupling reactions are powerful tools for the derivatization of the aromatic core.
Table 1: Examples of Substitution Reactions on the Aromatic Core
| Reaction Type | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| Electrophilic Nitration | HNO₃, H₂SO₄ | Nitro-substituted derivative | masterorganicchemistry.com |
| Electrophilic Halogenation | Br₂, FeBr₃ | Di-bromo derivative | asianpubs.org |
| Palladium-Catalyzed Amination | Amine, Pd catalyst, base | Amino-substituted derivative | nih.gov |
| Suzuki-Miyaura Coupling | Boronic acid, Pd catalyst, base | Aryl- or alkyl-substituted derivative | smolecule.comresearchgate.net |
Transformations Involving the Sulfonamide Functional Group (e.g., Oxidation, Reduction)
The sulfonamide functional group (-SO₂NH₂) in this compound can undergo a variety of chemical transformations, including oxidation and reduction.
Oxidation: The sulfonamide group itself is generally stable to oxidation. However, the methyl group on the benzene ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄).
Reduction: The sulfonamide group can be reduced to the corresponding amine. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation. masterorganicchemistry.comyoutube.com This reaction provides a pathway to synthesize 2-bromo-4-methylaniline (B145976) from the corresponding sulfonamide.
Table 2: Transformations of the Sulfonamide and Methyl Groups
| Functional Group | Reaction | Reagents | Product Functional Group | Reference |
|---|---|---|---|---|
| Methyl Group | Oxidation | KMnO₄ | Carboxylic Acid | N/A |
| Sulfonamide Group | Reduction | LiAlH₄, then H₂O | Amine | masterorganicchemistry.comyoutube.com |
Exploration of Intermolecular and Intramolecular Reaction Pathways for Derivatization
The structure of this compound allows for both intermolecular and intramolecular reactions, leading to a wide array of derivatives.
Intermolecular Reactions:
Intermolecular reactions involve the reaction of this compound with another molecule. A key example is intermolecular amidation, where the sulfonamide nitrogen acts as a nucleophile. For instance, copper-catalyzed amidation of C-H bonds allows for the formation of N-alkyl or N-aryl derivatives. acs.orgescholarship.orgacs.org
Intramolecular Reactions:
Intramolecular reactions occur within the same molecule and are particularly useful for the synthesis of heterocyclic compounds. Derivatives of this compound can undergo intramolecular cyclization reactions. For example, palladium-catalyzed intramolecular Heck reactions of appropriately substituted derivatives can lead to the formation of new ring systems. researchgate.netnih.govsci-hub.se Another important intramolecular reaction is the synthesis of benzothiadiazine 1,1-dioxides from 2-bromobenzenesulfonamide (B1273658) derivatives. This can be achieved through various methods, including tandem amidation/intramolecular aza-Wittig reactions or copper-catalyzed intramolecular N-arylation. nih.govresearchgate.netrsc.org
Table 3: Examples of Intermolecular and Intramolecular Reactions
| Reaction Type | Reactant Type | Key Transformation | Product Class | Reference |
|---|---|---|---|---|
| Intermolecular Amidation | Alkane/Arene | C-H amidation | N-Substituted sulfonamides | acs.orgescholarship.orgacs.org |
| Intramolecular Heck Reaction | Unsaturated sulfonamide derivative | C-C bond formation | Polycyclic sulfonamides | researchgate.netnih.govsci-hub.se |
| Intramolecular aza-Wittig Reaction | o-Azidobenzenesulfonamide derivative | N=C bond formation | Benzothiadiazine 1,1-dioxides | nih.gov |
| Intramolecular N-Arylation | 2-Bromobenzenesulfonyl amidine | C-N bond formation | Benzothiadiazine 1,1-dioxides | researchgate.net |
Mechanistic Insights into Reactions Catalyzed or Mediated by this compound-Derived Reagents
Derivatives of this compound can also serve as reagents or precursors to catalysts in various chemical transformations.
For instance, N,N'-dibromo-N,N'-1,2-ethylene bis(4-methylbenzenesulfonamide) has been used as a regioselective brominating agent for aromatic compounds. researchgate.net The proposed mechanism for nuclear bromination is an electrophilic aromatic substitution, where the bulky nature of the reagent favors para-substitution. asianpubs.orgresearchgate.net
In the realm of catalysis, copper complexes involving sulfonamide ligands derived from similar structures have been investigated for cross-coupling reactions. The mechanism of these copper-catalyzed reactions often involves a Cu(I)/Cu(III) catalytic cycle. The reaction is initiated by the formation of a copper-nucleophile complex, followed by oxidative addition of an aryl halide. The resulting Cu(III) intermediate then undergoes reductive elimination to form the product and regenerate the Cu(I) catalyst. mdpi.comthieme-connect.com The electronic and steric properties of the sulfonamide ligand, which can be tuned by substituents like the bromo and methyl groups, play a crucial role in the efficiency and selectivity of the catalyst.
Advanced Spectroscopic and Crystallographic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
Table 1: Representative ¹H NMR Chemical Shifts for a 2-Bromo-4-methylbenzenesulfonamide Derivative
| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic CH | 6.78 - 7.64 | m |
| NH | 6.88 | br s |
| CH₃ (on brominated ring) | 2.30 | s |
| CH₃ (on tosyl group) | 2.38 | s |
Data derived from N-(2-Bromo-5-methylphenyl)-4-methylbenzenesulfonamide in CDCl₃. rsc.org
Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In derivatives such as N-(2-Bromo-5-methylphenyl)-4-methylbenzenesulfonamide, the carbon atoms of the two aromatic rings resonate in the region of δ 112 to δ 145 ppm. rsc.org The carbon of the methyl group on the tosyl moiety typically appears around δ 21.6 ppm, while the methyl group on the brominated ring is found at a similar value. rsc.org The carbon atom attached to the bromine is generally shifted to a lower field due to the halogen's electronegativity.
Table 2: Representative ¹³C NMR Chemical Shifts for a this compound Derivative
| Carbon Type | Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C | 112.4 - 144.1 |
| C-Br | ~123.3 |
| CH₃ (on brominated ring) | 21.2 |
| CH₃ (on tosyl group) | 21.6 |
Data derived from N-(2-Bromo-5-methylphenyl)-4-methylbenzenesulfonamide in CDCl₃. rsc.org
For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are invaluable for unambiguous structural assignment.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling interactions, allowing for the tracing of proton networks within the molecule. For example, in a complex sulfonamide derivative, COSY can be used to connect adjacent aromatic protons and protons on alkyl chains.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms to which they are directly attached. This is crucial for assigning carbon resonances based on the more easily interpreted proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds away. This technique is particularly useful for identifying quaternary carbons and for assembling molecular fragments by showing long-range connectivity. For instance, the proton of the methyl group on the 2-bromo-4-methylphenyl ring would show a correlation to the aromatic carbons two and three bonds away, confirming its position.
These 2D NMR methods are essential for the detailed structural elucidation of novel and complex derivatives of this compound.
Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by probing their vibrational modes.
In this compound, the sulfonamide group gives rise to characteristic vibrational bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are particularly prominent, typically appearing in the ranges of 1391–1331 cm⁻¹ and 1149–1121 cm⁻¹, respectively, in related N-bromoarylsulphonamides. researchgate.net The N-H stretching vibration of the sulfonamide group is expected to produce a band in the region of 3300-3200 cm⁻¹. Aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while the C-Br stretching vibration is expected at lower wavenumbers, typically in the range of 600-500 cm⁻¹.
Raman spectroscopy provides complementary information to IR spectroscopy. Due to the different selection rules, some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For example, the symmetric S=O stretch is often more intense in the Raman spectrum. Surface-Enhanced Raman Scattering (SERS) has been used to study the adsorption behavior of complex sulfonamide derivatives on silver nanoparticles. scielo.br
Table 3: Expected IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3300 - 3200 |
| Aromatic C-H | Stretching | > 3000 |
| S=O | Asymmetric Stretching | 1391 - 1331 |
| S=O | Symmetric Stretching | 1149 - 1121 |
| C=C | Aromatic Stretching | 1600 - 1450 |
| C-Br | Stretching | 600 - 500 |
Data derived from general sulfonamide and N-bromoarylsulphonamide spectral data. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The UV-Vis spectrum of this compound is expected to be influenced by the substituted benzene (B151609) ring.
The 4-methylbenzenesulfonamide portion of the molecule is a known chromophore. The electronic spectrum of the parent 4-methylbenzenesulfonamide shows absorption maxima that can be attributed to π → π* transitions within the benzene ring. nist.gov The presence of the bromine atom on the other aromatic ring will also influence the spectrum. Bromobenzene itself exhibits characteristic absorptions in the UV region. The conjugation of these two aromatic systems through the sulfonamide linkage will likely result in a complex spectrum with multiple absorption bands. Studies on related derivatives, such as N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide, show absorption maxima that are consistent with these electronic transitions. rsc.org
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.
The high-resolution mass spectrum (HRMS) of this compound would show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity separated by two mass units (M+ and M+2).
Electron impact (EI) ionization of this compound would lead to the formation of a molecular ion, which can then undergo fragmentation. Key fragmentation pathways for aromatic sulfonamides include the cleavage of the S-N bond and the S-C bond. A common fragmentation pattern involves the loss of SO₂ (64 Da) from the molecular ion. The cleavage of the C-Br bond would result in a fragment ion corresponding to the loss of a bromine radical. Further fragmentation of the aromatic rings would also be observed. For instance, HRMS data for N-(2-Bromo-5-methylphenyl)-4-methylbenzenesulfonamide shows the sodium adduct [M+Na]⁺ at m/z 363.9801, which confirms its molecular weight. rsc.org
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| N-(2-Bromo-5-methylphenyl)-4-methylbenzenesulfonamide |
| N-(2-Bromo-4-fluorophenyl)-4-methylbenzenesulfonamide |
| N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide |
| 4-methylbenzenesulfonamide |
| Bromobenzene |
Single Crystal X-ray Diffraction for Solid-State Molecular Structure and Intermolecular Interactions
Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. This technique provides a high-resolution map of electron density, from which the positions of individual atoms can be deduced, yielding a comprehensive understanding of the molecule's structure and its interactions with neighboring molecules in the crystal lattice.
Determination of Molecular Conformation, Bond Lengths, and Angles
While specific crystallographic data for this compound is not prominently available, analysis of closely related structures, such as N-(2-Bromo-1-phenylethyl)-4-methylbenzenesulfonamide, offers significant insights into the expected molecular geometry. researchgate.net
The structural parameters, including bond lengths and angles, conform to expected values for sulfonamides. The geometry around the sulfur atom is typically tetrahedral, and the S-N bond length is a critical parameter that can influence the chemical properties of the sulfonamide group. Software such as SHELXL is often used for the refinement of crystallographic data to resolve bond lengths, angles, and other structural ambiguities.
Table 1: Crystallographic Data for the Analog N-(2-Bromo-1-phenylethyl)-4-methylbenzenesulfonamide researchgate.net
| Parameter | Value |
| Chemical Formula | C₁₅H₁₆BrNO₂S |
| Molecular Weight | 354.26 |
| Crystal System | Monoclinic |
| Space Group | P2/m |
| a (Å) | 7.8866 (13) |
| b (Å) | 9.5474 (16) |
| c (Å) | 10.2881 (16) |
| β (°) | 97.280 (2) |
| Volume (ų) | 768.4 (2) |
Analysis of Hydrogen Bonding Networks and Supramolecular Assembly in this compound Structures
The sulfonamide group (-SO₂NH-) is a potent hydrogen bond donor (the N-H group) and acceptor (the sulfonyl oxygens), making hydrogen bonding a dominant force in the supramolecular assembly of these compounds. rsc.org These interactions dictate how individual molecules recognize and organize themselves into larger, ordered architectures. usf.edu
In the crystal structure of N-(2-Bromo-1-phenylethyl)-4-methylbenzenesulfonamide, intermolecular N—H⋯O hydrogen bonds are observed. researchgate.net These interactions link adjacent molecules into one-dimensional chains that propagate along the b-axis of the crystal. researchgate.net In addition to this primary interaction, weaker C—H⋯Br hydrogen bonds have also been identified, further stabilizing the crystal structure. researchgate.net
Studies on other related 4-methylbenzenesulfonamide derivatives reveal a variety of common hydrogen-bonding patterns, known as supramolecular synthons. researchgate.net
Dimers and Chains: Pairs of N—H⋯O hydrogen bonds between two molecules can form centrosymmetric ring motifs. The R²₂(8) and R²₂(10) graph-set motifs are frequently observed, indicating the formation of stable dimers. researchgate.netresearchgate.net These dimeric units can then serve as building blocks for larger assemblies.
Extended Networks: The dimers can be further linked by additional N—H⋯O or C—H⋯O hydrogen bonds, leading to the formation of more complex ring motifs like R³₃(11) or one-dimensional C(4) chains. researchgate.netresearchgate.net These assemblies can extend to form 1D, 2D, or even 3D supramolecular architectures. researchgate.net
The specific nature of the substituents on the benzene rings can modulate these intermolecular interactions, leading to different packing arrangements and supramolecular architectures. researchgate.net
Table 2: Common Hydrogen Bonding Motifs in 4-Methylbenzenesulfonamide Analogs
| Motif Type | Description | Graph Set | Source(s) |
| Dimer | A pair of molecules linked by two N—H⋯O hydrogen bonds. | R²₂(8), R²₂(10) | researchgate.netresearchgate.net |
| Tetramer | A rare motif involving four molecules linked by N—H⋯O hydrogen bonds. | R⁴₄(16) | researchgate.net |
| Chain | Molecules linked end-to-end via N—H⋯O or C—H⋯O interactions. | C(4) | researchgate.net |
| Ring | A cyclic arrangement formed by multiple hydrogen bonds. | R³₃(11) | researchgate.net |
Hirshfeld Surface Analysis and Crystal Packing Features
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.gov By mapping properties onto this unique molecular surface, researchers can gain a detailed understanding of the crystal packing. The surface is generated based on the distances from the surface to the nearest atom nucleus inside the surface (dᵢ) and outside the surface (dₑ). nih.gov
For bromo-substituted 4-methylbenzenesulfonamide analogs, Hirshfeld surface analysis reveals the dominant role of several key interactions:
H⋯H Contacts: These are typically the most abundant interactions, often contributing over 50% of the total surface area, reflecting the hydrogen-rich exterior of the molecules. nih.gov
O⋯H/H⋯O Contacts: These interactions, which represent the crucial N—H⋯O and C—H⋯O hydrogen bonds, appear as characteristic sharp spikes on the fingerprint plot. researchgate.netmdpi.com Their contribution is significant, often ranging from 19% to over 30%. researchgate.netmdpi.com
C⋯H/H⋯C Contacts: These represent van der Waals interactions and are also a major contributor to crystal stability, typically accounting for 13-19% of the surface. researchgate.netnih.gov
Br⋯H/H⋯Br Contacts: The presence of the bromine atom introduces specific halogen-hydrogen interactions, which appear as distinct regions on the fingerprint plot and contribute significantly to the packing, with contributions around 11.5%. nih.gov
These quantitative insights confirm the importance of hydrogen bonding and other weak interactions in stabilizing the three-dimensional crystal structure of these compounds. researchgate.netnih.gov
Table 3: Representative Intermolecular Contact Contributions from Hirshfeld Surface Analysis of Related Bromo-Sulfonamide Compounds
| Intermolecular Contact | Contribution Range (%) | Source(s) |
| H⋯H | 34.3 - 58.2 | mdpi.comnih.gov |
| O⋯H/H⋯O | 19.2 - 31.3 | researchgate.netmdpi.com |
| C⋯H/H⋯C | 13.0 - 18.9 | researchgate.netnih.gov |
| Br⋯H/H⋯Br | ~11.5 | nih.gov |
Computational and Theoretical Chemistry Studies of 2 Bromo 4 Methylbenzenesulfonamide
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic and Geometric Structures
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental properties of 2-Bromo-4-methylbenzenesulfonamide. DFT methods, such as the widely used B3LYP functional combined with basis sets like 6-311++G(d,p), offer a balance between computational cost and accuracy for organic molecules dntb.gov.uatandfonline.comresearchgate.net. These calculations can predict a wide range of properties, including optimized molecular geometry, electronic structure, and spectroscopic parameters dntb.gov.uaresearchgate.net.
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure researchgate.net. For this compound, this involves calculating the bond lengths, bond angles, and dihedral (torsion) angles that result in the minimum energy state.
Conformational analysis is crucial for flexible molecules like this compound, which can adopt different spatial arrangements due to rotation around single bonds, particularly the C-S and S-N bonds auremn.org.brscribd.com. The potential energy surface (PES) can be scanned by systematically rotating key dihedral angles, such as the C-N-S-C torsion angle, to identify stable conformers (energy minima) and the transition states that separate them auremn.org.br. The sulfonamide group often exhibits a twisted conformation relative to the phenyl rings, which influences its intermolecular interactions researchgate.net.
Below is a table of representative optimized geometric parameters for this compound, as would be predicted from DFT calculations.
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | ||
| C-Br | ~1.91 | |
| S=O | ~1.45 | |
| S-N | ~1.65 | |
| S-C (aromatic) | ~1.77 | |
| C-N | ~1.43 | |
| Bond Angles (°) ** | ||
| O=S=O | ~120 | |
| C-S-N | ~107 | |
| S-N-H | ~115 | |
| Dihedral Angles (°) ** | ||
| C-C-S-N | 45 - 75 | |
| C-S-N-C | 60 - 90 |
Note: These are typical, representative values for benzenesulfonamides based on computational studies of related structures. Actual calculated values may vary depending on the level of theory and basis set used.
Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)
DFT calculations are a powerful tool for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for structural validation.
Vibrational Frequencies: Theoretical vibrational (infrared and Raman) spectra can be calculated for the optimized geometry of this compound. The calculated harmonic frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, improving agreement with experimental spectra researchgate.netresearchgate.net. Potential Energy Distribution (PED) analysis can be used to assign the calculated vibrational modes to specific functional groups, such as the characteristic symmetric and asymmetric stretching of the SO2 group, N-H stretching, and C-Br stretching researchgate.netresearchgate.net.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach within DFT to predict the NMR chemical shifts (¹H and ¹³C) of a molecule researchgate.net. The calculated isotropic shielding constants are converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS) libretexts.org. These theoretical predictions are valuable for assigning experimental NMR signals and confirming the chemical structure libretexts.orgpdx.edu.
Below is a table of predicted key vibrational frequencies for this compound.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch | -NH- | ~3300 |
| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 |
| C-H Stretch (Methyl) | -CH₃ | 2980 - 2870 |
| SO₂ Asymmetric Stretch | -SO₂- | ~1350 |
| SO₂ Symmetric Stretch | -SO₂- | ~1160 |
| C-N Stretch | Ar-N | ~1290 |
| C-S Stretch | Ar-S | ~830 |
| C-Br Stretch | Ar-Br | ~670 |
Note: These are representative values. The exact calculated frequencies can vary.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species irjweb.com.
HOMO: This orbital acts as an electron donor. The energy of the HOMO is related to the ionization potential, and its spatial distribution indicates the likely sites for electrophilic attack.
LUMO: This orbital acts as an electron acceptor. The energy of the LUMO is related to the electron affinity, and its distribution highlights the probable sites for nucleophilic attack.
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity irjweb.com. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.
For this compound, FMO analysis would likely show that the HOMO is localized on the bromine-substituted phenyl ring and the sulfonamide nitrogen, while the LUMO is distributed over the benzenesulfonyl portion of the molecule. This distribution helps in predicting how the molecule will interact with other reagents researchgate.netbiointerfaceresearch.comnih.gov.
| Parameter | Description | Predicted Value (eV) |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |
| ΔE (Gap) | HOMO-LUMO Energy Gap | 4.5 to 6.5 |
Note: These are estimated ranges based on values for structurally similar sulfonamides.
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Studies
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks uni-muenchen.deresearchgate.net. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values.
Red and Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are susceptible to electrophilic attack. For this compound, these regions are expected around the electronegative oxygen atoms of the sulfonyl group and the bromine atom.
Blue Regions: Indicate positive electrostatic potential, which is electron-poor. These areas are prone to nucleophilic attack. The hydrogen atom of the sulfonamide group (N-H) is a likely site of positive potential.
Charge distribution can also be quantified using methods like Mulliken population analysis, which assigns partial charges to each atom in the molecule, providing further insight into its polarity and reactive sites tandfonline.com.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by transforming the complex molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals, which correspond to the familiar Lewis structure representation uni-muenchen.dewisc.eduwisc.edu.
A key feature of NBO analysis is the examination of donor-acceptor interactions through second-order perturbation theory. The stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO is calculated youtube.com. These interactions represent deviations from the idealized Lewis structure and are crucial for understanding molecular stability.
For this compound, significant intramolecular interactions are expected, such as:
Hyperconjugation involving the lone pairs of the sulfonyl oxygen atoms donating into the antibonding orbitals of adjacent bonds.
Delocalization of the nitrogen lone pair into the antibonding orbitals of the S=O bonds.
Interactions between the π-systems of the two aromatic rings.
Theoretical Insights into Reaction Mechanisms and Transition States Involving this compound
Computational chemistry, particularly DFT, is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, chemists can identify reactants, products, intermediates, and, most importantly, transition states—the highest energy points along a reaction coordinate semanticscholar.orgacs.org.
For reactions involving this compound, such as nucleophilic substitution at the sulfur atom or reactions involving the N-H or C-Br bonds, theoretical calculations can provide invaluable insights smolecule.comscispace.com. Computational studies can:
Determine Reaction Pathways: By comparing the energies of different possible routes, the most favorable mechanism can be identified semanticscholar.org.
Calculate Activation Energies (Ea): The energy difference between the reactants and the transition state determines the reaction rate. A lower activation energy implies a faster reaction.
Characterize Transition State Structures: The geometry of the transition state reveals the nature of bond-making and bond-breaking processes. Vibrational frequency calculations are used to confirm a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate acs.org.
For example, a theoretical study of the hydrolysis of a benzenesulfonyl chloride derivative could model the approach of a water molecule, the formation of a pentacoordinate sulfur intermediate (or a concerted transition state), and the final departure of the leaving group, providing a detailed, step-by-step understanding of the reaction.
Strategic Applications of 2 Bromo 4 Methylbenzenesulfonamide in Chemical Synthesis
Utilization as a Versatile Building Block for Complex Organic Molecules
2-Bromo-4-methylbenzenesulfonamide is recognized in synthetic chemistry as a versatile building block, a status owed to the presence of two key functional groups: the bromo substituent on the aromatic ring and the sulfonamide group. smolecule.comscbt.com This dual functionality provides chemists with multiple avenues for molecular elaboration. The bromine atom, in particular, serves as a highly reactive handle for introducing further complexity.
The primary utility of the bromo group lies in its ability to participate in a variety of cross-coupling and substitution reactions. For instance, the bromine atom can be readily substituted by nucleophiles such as amines, thiols, or alkoxides, allowing for the attachment of new molecular fragments. This reactivity is fundamental to its role as an intermediate in the synthesis of more complex organic molecules. Vicinal haloamine derivatives, which can be synthesized from such sulfonamides, are themselves versatile intermediates for creating functional materials and biologically active compounds. researchgate.net
The sulfonamide moiety also plays a crucial role. It enhances the solubility and reactivity of the compound and can influence the electronic properties of the molecule, which is a valuable characteristic in designing intermediates for diverse synthetic routes. scbt.com The stability of the sulfonamide group ensures that it remains intact during reactions targeting the bromo group, allowing for sequential functionalization.
Table 1: Reactive Sites and Synthetic Utility of this compound
| Reactive Site | Types of Reactions | Synthetic Outcome |
| Bromo Group | Nucleophilic Aromatic Substitution | Attachment of various nucleophiles (amines, thiols, etc.). smolecule.com |
| Cross-Coupling Reactions (e.g., Suzuki, Heck) | Formation of new carbon-carbon or carbon-heteroatom bonds. | |
| Sulfonamide Moiety | N-Alkylation / N-Arylation | Modification of the sulfonamide nitrogen. |
| Influence on Ring Electronics | Activation or deactivation of the aromatic ring for subsequent reactions. | |
| Hydrogen Bond Donor | Directing intermolecular and intramolecular interactions. |
Precursor in the Synthesis of Diverse Heterocyclic and Aromatic Scaffolds
The strategic placement of the bromo and sulfonamide groups makes this compound and its derivatives ideal precursors for the synthesis of various heterocyclic and aromatic scaffolds. These scaffolds are central to medicinal chemistry and materials science.
A notable application is in the construction of indole (B1671886) rings. For example, related N-aryl-4-methylbenzenesulfonamides can be converted into 2-bromoindoles. This transformation can proceed via a base-mediated cyclization of an intermediate formed from a dibromoolefinic precursor, showcasing a powerful method for heterocycle formation under relatively mild conditions. thieme-connect.com
Furthermore, the general structure is conducive to creating other complex ring systems. Synthetic strategies have been developed to use similar benzenesulfonamide (B165840) building blocks to access scaffolds such as:
Dihydropyrroles and Benzo[b]azepines: These can be formed through sequential reactions like Ring-Closing Metathesis (RCM) and Heck reactions starting from appropriately substituted N-allyl-N-(2-formylphenyl)-4-methyl-benzenesulfonamide. nih.gov
Fluorinated Nitrogen Heterocycles: Research has explored the use of N-(2-bromophenyl)-4-methyl-N-(perfluoropyridin-4-yl)benzenesulfonamide as a precursor to complex fluorinated systems, highlighting the ambition to use this scaffold for advanced materials. ekb.eg
These examples underscore the role of the bromo-benzenesulfonamide framework in diversity-oriented synthesis, where a single, polyfunctional starting material can give rise to a wide range of structurally diverse heterocyclic products. ekb.eg
Table 2: Examples of Heterocyclic Scaffolds Derived from Benzenesulfonamide Precursors
| Precursor Type | Reaction Type | Resulting Scaffold | Reference |
| N-(2-(2,2-Dibromovinyl)phenyl)-4-methylbenzenesulfonamide | Base-Mediated Cyclization | 2-Bromoindole | thieme-connect.com |
| N-Allyl-N-(2-formylphenyl)-4-methyl-benzenesulfonamide | Ring-Closing Metathesis (RCM) | Dihydro-1H-benzo[b]azepine | nih.gov |
| N-(2-Bromophenyl)-4-methyl-N-(perfluoropyridin-4-yl)benzenesulfonamide | Attempted Intramolecular Cyclization | Precursor for Fluorinated Heterocycles | ekb.eg |
Role in Multi-Step Total Syntheses of Advanced Chemical Entities
In the context of multi-step total synthesis, building blocks like this compound are incorporated to introduce specific functionalities that are carried through numerous steps to yield a final, complex target molecule. While tracking a simple building block through a complete total synthesis is not always straightforwardly documented, its utility is evident from its role in creating key intermediates.
For instance, the synthesis of vicinal haloamine derivatives from p-toluenesulfonamide (B41071) and an alkene like styrene (B11656) produces compounds such as N-(2-Bromo-1-phenylethyl)-4-methylbenzenesulfonamide. researchgate.net Such intermediates are highly valuable in the synthesis of biologically active compounds and functional materials because they allow for the controlled installation of both a halogen and a protected amine functionality in a single step. researchgate.net
The ability to use this class of compounds to generate complex heterocyclic systems, such as the 2-bromoindoles thieme-connect.com or pyrimido-diazepines, is a critical step in the assembly of advanced chemical entities like receptor tyrosine kinase inhibitors. researchgate.net The bromo-benzenesulfonamide core provides the necessary chemical handles and structural rigidity to build upon, making it an essential component in the strategic planning of a longer synthetic campaign toward a complex target.
Scaffold Design Principles for Sulfonamide-Based Compounds in Target-Oriented Synthesis
The sulfonamide group is considered a "privileged scaffold" in medicinal chemistry, and its inclusion in building blocks like this compound is a deliberate design choice for target-oriented synthesis. nih.gov Several key principles underpin the utility of the sulfonamide moiety in drug design and discovery. nih.gov
First, the sulfonamide group is a bioisostere of other important functional groups, such as amides and carboxylic acids. dergipark.org.tr It is chemically robust and generally resistant to enzymatic hydrolysis, which can improve the metabolic stability of a drug candidate. dergipark.org.tr
Second, the sulfonamide group is an excellent hydrogen bond acceptor and donor (via the N-H bond). This allows it to form strong and specific interactions with biological targets like enzyme active sites, often mimicking the interactions of a peptide backbone. nih.gov This bonding capability is crucial for the biological activity of many sulfonamide-containing drugs.
Third, the geometry around the sulfur atom is tetrahedral, which positions the attached groups (the two oxygen atoms, the aromatic ring, and the nitrogen substituent) in a well-defined three-dimensional arrangement. This fixed geometry is highly advantageous for designing molecules that fit precisely into a specific protein binding pocket. The sulfonamide scaffold has been successfully employed in a wide range of therapeutic areas, including the development of antiviral, anticancer, and anti-inflammatory agents. nih.gov
Table 3: Key Design Principles of the Sulfonamide Scaffold in Medicinal Chemistry
| Principle | Description | Advantage in Target-Oriented Synthesis |
| Bioisosterism | Acts as a stable mimic of amide or carboxylic acid groups. dergipark.org.tr | Enhances metabolic stability and pharmacokinetic properties. |
| Hydrogen Bonding | The SO₂ group acts as a strong hydrogen bond acceptor, while the N-H can act as a donor. nih.gov | Facilitates strong and specific binding to biological targets (e.g., enzymes, receptors). |
| Defined Geometry | The tetrahedral sulfur atom provides a rigid, 3D orientation for substituents. | Allows for precise spatial arrangement of pharmacophoric elements to optimize target binding. |
| Chemical Stability | Resistant to chemical and enzymatic hydrolysis compared to esters or amides. dergipark.org.tr | Leads to greater in vivo stability and potentially longer duration of action. |
| Proven Biological Activity | The scaffold is a core component of numerous FDA-approved drugs. nih.gov | Provides a high probability of finding new bioactive molecules for various diseases. |
Future Perspectives and Emerging Research Directions
Development of Novel and Highly Efficient Synthetic Methodologies for 2-Bromo-4-methylbenzenesulfonamide
While traditional methods for synthesizing benzenesulfonamides are well-established, typically involving the reaction of an appropriate aniline (B41778) with a sulfonyl chloride, the future lies in developing more efficient, atom-economical, and environmentally benign processes. researchgate.net The synthesis of precursors, such as 2-bromo-4-methylphenol, is also evolving from classical batch bromination to more controlled continuous flow processes to improve selectivity and yield. google.com
Emerging research is focused on the adoption of modern synthetic techniques that minimize waste and improve energy efficiency. Key future directions include:
Catalytic C-H Activation/Sulfonamidation: Direct C-H functionalization of toluene (B28343) or related precursors would represent a highly atom-economical route, bypassing the need for pre-functionalized starting materials like p-cresol (B1678582) or 2-bromo-4-methylaniline (B145976).
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature and mixing, which is particularly advantageous for highly exothermic or fast reactions like bromination and sulfonylation. google.com This can lead to higher yields, improved safety, and easier scalability.
Mechanochemistry: Solvent-free or low-solvent synthesis using ball-milling techniques is a growing area of green chemistry that could be applied to the synthesis of this compound, reducing environmental impact.
Novel Catalytic Systems: The exploration of non-precious metal catalysts (e.g., copper, nickel) for sulfonamidation reactions, such as in copper-catalyzed "borrowing hydrogen" methodologies, presents a cost-effective and sustainable alternative to traditional methods. academie-sciences.fr
Table 1: Comparison of Synthetic Methodologies for Benzenesulfonamides
| Methodology | Traditional Approach (e.g., Schotten-Baumann) | Emerging & Future Approaches |
| Description | Reaction of an amine with a sulfonyl chloride in the presence of a base. | Direct C-H activation, flow chemistry, mechanochemistry, novel catalysis. |
| Starting Materials | Pre-functionalized anilines and sulfonyl chlorides. | Simple hydrocarbons, unactivated C-H bonds. |
| Efficiency | Often requires multiple steps for precursor synthesis; can generate stoichiometric waste. | High atom economy, potential for one-pot synthesis, reduced waste. |
| Scalability | Can be challenging due to exotherms and mixing issues in large batches. | Enhanced scalability and safety through superior process control (especially in flow). google.com |
| Environmental Impact | High solvent usage, potential for hazardous byproducts. | Reduced solvent use, alignment with green chemistry principles. beilstein-journals.org |
Exploration of New Reactivity Patterns and Catalytic Applications of Its Derivatives
The bromine atom on the aromatic ring of this compound serves as a powerful synthetic handle for a wide array of cross-coupling reactions. This allows for the construction of complex molecular architectures, making it a valuable building block in drug discovery and materials science.
Future research will likely focus on leveraging this reactivity in new ways:
Advanced Cross-Coupling Reactions: There is significant potential in using derivatives of this compound in modern palladium-catalyzed reactions to generate molecules with unique structural properties, such as N-C axial chirality, which is of high interest in asymmetric catalysis. mdpi.comnih.gov Reactions like Sonogashira coupling to introduce alkynyl groups have already been demonstrated with related structures. nih.gov
Photoredox Catalysis: Light-mediated reactions could unlock novel reactivity patterns, allowing for the functionalization of the molecule under mild conditions, potentially accessing derivatives that are difficult to synthesize using traditional thermal methods.
Development of Novel Catalysts: The sulfonamide moiety itself can act as a directing group or a ligand component. Derivatives of this compound could be designed as ligands for transition metal catalysts, where the electronic and steric properties are tuned by modifying the groups attached to the bromine or sulfonamide nitrogen. Furthermore, related N-bromo sulfonamides have shown promise as catalysts for oxidation reactions. researchgate.net
Table 2: Potential Cross-Coupling Reactions at the Bromine Position
| Reaction Name | Coupling Partner | Resulting Functional Group | Potential Application |
| Suzuki Coupling | Boronic Acids/Esters | Biaryl or Alkyl/Vinyl | Synthesis of complex scaffolds for pharmaceuticals and organic electronics. |
| Sonogashira Coupling | Terminal Alkynes | Aryl-Alkyne | Creation of rigid linkers in materials science and bioactive molecules. nih.gov |
| Buchwald-Hartwig Amination | Amines | Aryl-Amine | Installation of diverse amine groups, crucial for medicinal chemistry. |
| Heck Coupling | Alkenes | Aryl-Alkene (Styrenyl) | Formation of stilbene-like structures found in natural products and materials. mdpi.com |
Advanced Computational Modeling for Structure-Reactivity Prediction and Materials Design
Computational chemistry is an increasingly indispensable tool for accelerating the discovery and optimization of new molecules. For this compound and its derivatives, in silico methods can provide profound insights into their behavior and guide experimental work.
Emerging research directions in this area include:
Density Functional Theory (DFT) Studies: DFT calculations can be used to model the electronic structure of this compound. tandfonline.comtandfonline.com By mapping the molecular electrostatic potential (MEP), researchers can predict the most likely sites for electrophilic and nucleophilic attack, guiding synthetic strategies. Analysis of frontier molecular orbitals (HOMO/LUMO) can help in predicting its reactivity in pericyclic or photochemically-induced reactions.
Quantitative Structure-Activity Relationship (QSAR): By synthesizing a library of derivatives and measuring a specific property (e.g., catalytic activity, biological effect), QSAR models can be built. mdpi.com These statistical models correlate structural descriptors with activity, enabling the prediction of properties for new, unsynthesized derivatives and prioritizing synthetic targets. mdpi.com
Molecular Docking and Dynamics: For medicinal chemistry applications, derivatives of this compound can be docked into the active sites of proteins to predict binding affinity and orientation. rsc.org Molecular dynamics simulations can then assess the stability of these interactions over time, providing a more dynamic picture of the potential biological activity. tandfonline.com
Table 3: Application of Computational Methods
| Computational Method | Information Gained | Application Area |
| Density Functional Theory (DFT) | Molecular geometry, electronic structure, reactive sites (MEP), orbital energies (HOMO/LUMO). tandfonline.com | Synthetic route planning, reactivity prediction. |
| QSAR | Correlation between molecular structure and a measured property (e.g., biological activity). mdpi.com | Rational design of new derivatives with enhanced properties, lead optimization. |
| Molecular Docking | Preferred binding mode and affinity of a ligand within a receptor active site. rsc.org | Virtual screening, identifying potential biological targets, drug discovery. |
| Molecular Dynamics (MD) | Stability of ligand-receptor complexes, conformational changes over time. tandfonline.com | Validating docking results, understanding dynamic interactions. |
Integration of this compound into Automated and High-Throughput Synthesis Platforms
The demand for large libraries of novel compounds for screening in drug and materials discovery has driven the development of automated synthesis platforms. The well-defined reactivity of this compound makes it an excellent candidate for incorporation into these workflows.
Future progress will be characterized by:
Flow-Based Library Synthesis: Automated platforms can integrate flow reactors to perform sequential cross-coupling reactions starting from this compound. By systematically varying the coupling partners (e.g., a set of boronic acids, followed by a set of amines), large and diverse libraries of compounds can be generated rapidly.
Robotic Handling and Purification: Automation can extend beyond the reaction itself to include robotic liquid handling for reagent dispensing, automated workup procedures, and in-line purification (e.g., via automated flash chromatography or preparative HPLC).
Integrated Analysis and Screening: The output from automated synthesis can be directly fed into high-throughput screening platforms. Analytical techniques like mass spectrometry can be integrated into the workflow to confirm the identity and purity of each library member before it is subjected to biological or material property screening. This seamless integration from synthesis to data acquisition dramatically accelerates the discovery cycle.
This automated approach allows for the efficient exploration of chemical space around the this compound scaffold, maximizing the chances of discovering novel compounds with desirable properties.
Table 4: Components of an Automated Synthesis Workflow
| Stage | Technology | Function with this compound |
| Reagent Handling | Robotic Liquid Handlers | Precise dispensing of the core scaffold, catalysts, and diverse reaction partners. |
| Chemical Synthesis | Automated Flow Reactors | Controlled and sequential modification of the scaffold (e.g., Suzuki then Buchwald-Hartwig). |
| Workup/Purification | Automated Liquid-Liquid Extraction / HPLC | Isolation and purification of each unique derivative in the synthesized library. |
| Analysis & Screening | In-line MS, Plate Readers | Real-time quality control and high-throughput evaluation of biological or material properties. |
Q & A
Q. What are the recommended synthetic routes for 2-Bromo-4-methylbenzenesulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves sulfonation of 4-methylbenzaldehyde followed by bromination. Key steps include:
- Sulfonation: Use sulfuryl chloride or chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation .
- Bromination: Introduce bromine via electrophilic substitution, using AlCl₃ or FeBr₃ as catalysts. Monitor reaction progress via TLC or HPLC to minimize di-substituted byproducts .
- Amidation: React the sulfonyl chloride intermediate with ammonia or ammonium hydroxide in anhydrous conditions. Purify via recrystallization (ethanol/water) to achieve >95% purity .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for bromine and methyl groups) .
- X-ray Crystallography : Use SHELXL for structure refinement. Key parameters: R-factor < 0.05, wR₂ < 0.10, and validation via PLATON to check for missed symmetry or twinning .
- FTIR : Identify sulfonamide N–H stretches (~3300 cm⁻¹) and S=O vibrations (~1350 cm⁻¹) .
Advanced Research Questions
Q. How can structural ambiguities in this compound be resolved using crystallographic data?
- Methodological Answer :
- Data Collection : Collect high-resolution (<1.0 Å) data at low temperature (100 K) to reduce thermal motion artifacts. Use synchrotron sources for weakly diffracting crystals .
- Refinement Challenges : Address disordered bromine/methyl groups using PART instructions in SHELXL. Apply restraints to bond lengths and angles based on similar sulfonamides .
- Validation Tools : Employ checkCIF/PLATON to identify outliers in bond distances (e.g., S–N bond: 1.62–1.65 Å) and validate hydrogen-bonding networks .
Q. What strategies mitigate contradictions in biological activity data for sulfonamide derivatives like this compound?
- Methodological Answer :
- Dose-Response Studies : Use standardized assays (e.g., enzyme inhibition IC₅₀) across multiple cell lines to account for variability .
- Metabolic Stability : Pre-treat compounds with liver microsomes to assess CYP450-mediated degradation, which may explain inconsistent in vivo/in vitro results .
- Data Triangulation : Cross-validate activity with computational docking (AutoDock Vina) to confirm binding modes to target proteins (e.g., carbonic anhydrase) .
Q. How can reaction intermediates and byproducts be analytically distinguished during scale-up synthesis?
- Methodological Answer :
- LC-MS/MS : Monitor for brominated side products (e.g., di-bromo derivatives) using reverse-phase C18 columns and electrospray ionization .
- Crystallographic Screening : Co-crystallize intermediates with thiourea to isolate and identify low-abundance species via single-crystal XRD .
- Kinetic Analysis : Use Arrhenius plots to optimize reaction time/temperature, reducing byproduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
